molecular formula C19H19NO5S3 B2749540 N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide CAS No. 896341-82-5

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide

Cat. No.: B2749540
CAS No.: 896341-82-5
M. Wt: 437.54
InChI Key: WGBLRKJGJFWVEX-UHFFFAOYSA-N
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Description

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide is a complex organic compound with the molecular formula C19H19NO5S3 It is characterized by the presence of methoxy, phenylsulfonyl, and thienyl groups attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 2-(phenylsulfonyl)-2-(2-thienyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The phenylsulfonyl and thienyl groups may enhance the compound’s binding affinity and specificity towards certain proteins or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzenesulfonamide
  • 4-methoxy-N-[2-(phenylsulfonyl)-2-(3-thienyl)ethyl]benzenesulfonamide

Uniqueness

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the thienyl group, in particular, may influence its electronic properties and reactivity.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S3/c1-25-15-9-11-17(12-10-15)28(23,24)20-14-19(18-8-5-13-26-18)27(21,22)16-6-3-2-4-7-16/h2-13,19-20H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBLRKJGJFWVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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